Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
Overview
Description
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridinyl-pyrimidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It primarily disrupts the signaling pathways that regulate cell division and growth, leading to the inhibition of cancer cell proliferation . The exact downstream effects can vary depending on the specific type of tyrosine kinase that is inhibited.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By inhibiting tyrosine kinases, the compound prevents the activation of pathways that promote cell division and growth, thereby inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction is crucial as it can modulate various signaling pathways involved in cell growth and differentiation. The compound binds to the active site of tyrosine kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of abnormal cell proliferation, making it a potential candidate for cancer therapy .
Cellular Effects
This compound exerts various effects on different types of cells. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. By inhibiting tyrosine kinase activity, it disrupts the signaling cascades that promote cell survival and proliferation, thereby inducing programmed cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of tyrosine kinases. This binding prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of tyrosine kinases, blocking ATP access and thus inhibiting the enzyme’s catalytic activity. This inhibition leads to a decrease in the phosphorylation of key signaling proteins, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of tyrosine kinase activity and continuous suppression of cell proliferation. The compound’s efficacy may decrease over extended periods due to potential adaptive mechanisms in cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its clearance from the body and can influence its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: Starting with benzoic acid, esterification is performed using methanol in the presence of an acid catalyst to form methyl benzoate.
Nucleophilic Substitution: The methyl benzoate undergoes nucleophilic substitution with a pyridinyl-pyrimidinyl amine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQTWNZHCZSRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849235-67-2 | |
Record name | methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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